![molecular formula C10H9F3N2O2 B1379391 3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1376282-88-0](/img/structure/B1379391.png)
3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Overview
Description
The compound “3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl group attached to the oxazolidinone ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the oxazolidinone ring, with the 2-aminophenyl group and the trifluoromethyl group attached at the 3rd and 5th positions, respectively .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing nature of the trifluoromethyl group and the nucleophilic nature of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, while the amine group could allow it to form hydrogen bonds .Scientific Research Applications
Pharmaceutical Development
Oxazolidinones, such as the compound , are significant in pharmaceuticals due to their biological activity. They serve as scaffolds in drug discovery, with 2-oxazolidinone being the most investigated isomer. An example is Linezolid, the first approved drug containing an oxazolidinone ring .
Asymmetric Synthesis
Chiral oxazolidinones are employed as effective chiral auxiliaries in asymmetric alkylation of enolates, a key step in synthesizing biologically active natural products .
Antibacterial Agents
The unique mechanism of action of oxazolidinones assures high antibiotic efficiency and low susceptibility to resistance mechanisms. Linezolid and other oxazolidinone antibiotics like Sutezolid and Radezolid are examples of this application .
Trifluoromethylation
The trifluoromethyl group in compounds like the one you’re interested in plays a crucial role in developing pharmaceuticals, agrochemicals, and materials due to its radical trifluoromethylation properties .
Synthesis of Fluorinated Pharmacons
Trifluoromethyl ketones are valuable synthetic targets and synthons for constructing fluorinated pharmacons, which are essential in medicinal chemistry .
Development of Perfluoroalkyl Amines
The compound’s trifluoromethyl group can be used in the synthesis of perfluoroalkyl amines, complementing established strategies for creating trifluoromethyl amines .
Future Directions
properties
IUPAC Name |
3-(2-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-4-2-1-3-6(7)14/h1-4,8H,5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKHXGMAXKQROH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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